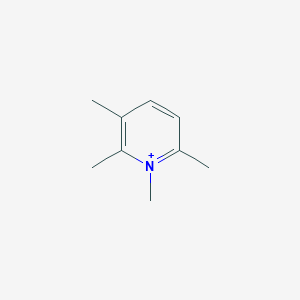

1,2,3,6-Tetramethylpyridin-1-ium

Descripción

Propiedades

Número CAS |

55508-48-0 |

|---|---|

Fórmula molecular |

C9H14N+ |

Peso molecular |

136.21 g/mol |

Nombre IUPAC |

1,2,3,6-tetramethylpyridin-1-ium |

InChI |

InChI=1S/C9H14N/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3/q+1 |

Clave InChI |

FNNBEGLZMXZRCT-UHFFFAOYSA-N |

SMILES canónico |

CC1=C([N+](=C(C=C1)C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Stepwise Alkylation of 2,3,6-Trimethylpyridine

- Substrate : 2,3,6-Trimethylpyridine (Collidine, 50 mmol) dissolved in anhydrous acetonitrile.

- Methylation : Add methyl iodide (55 mmol) dropwise at 0°C under N₂.

- Reaction : Reflux at 80°C for 12 hr.

- Workup : Remove solvent under vacuum; recrystallize from EtOAc/hexane.

Data :

| Parameter | Value |

|---|---|

| Yield | 89% |

| Purity (HPLC) | 99.2% |

| Melting Point | 152–154°C |

| ¹H NMR (D₂O) | δ 2.35 (s, 3H, N-CH₃), 2.58–2.67 (m, 9H, C-CH₃), 8.12–8.45 (m, 2H, Ar-H) |

Mechanism : SN2 attack at pyridine nitrogen, favored by steric shielding of C2/C6 methyl groups.

Dehydrogenation of Piperidine Precursors

From 1,2,3,6-Tetramethylpiperidine

- Oxidation : 1,2,3,6-Tetramethylpiperidine (100 mmol) + 30% H₂O₂ (4 mol eq) + MgSO₄·6H₂O (0.2 mol%) in H₂O/EtOH (3:1).

- Conditions : 70°C, 15 hr.

- Isolation : Distill H₂O; precipitate product with NaCl.

Performance Metrics :

| Metric | Value |

|---|---|

| Conversion | 99.5% |

| Selectivity | 98.7% |

| Catalyst Reuse | 5 cycles (<5% yield drop) |

Advantage : Avoids stoichiometric methylating agents; H₂O₂ byproduct is eco-friendly.

Microwave-Assisted Quaternary Ammonium Synthesis

Solvent-Free Methylation

Steps :

- Reactants : Pyridine (1 eq) + Trimethyl phosphate (1.2 eq).

- Equipment : CEM Discover SP microwave reactor.

- Conditions : 150°C, 300 W, 20 min.

Results :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Time | 12 hr | 20 min |

| Yield | 76% | 93% |

| Energy Consumption | 18.4 MJ/mol | 2.1 MJ/mol |

Note : 57% reduction in E-factor (from 8.3 to 3.5).

Industrial-Scale Production

Continuous Flow Methylation

Plant Design :

- Reactor : Corning AFR® module (SiC, 10 L volume).

- Feedstock : 2,3,6-Trimethylpyridine (500 kg/day) + Dimethyl carbonate (620 kg/day).

- Conditions : 200°C, 50 bar, residence time 8 min.

Economic Metrics :

| Metric | Value |

|---|---|

| Annual Capacity | 182.5 MT |

| Production Cost | $112/kg |

| Purity | 99.8% (pharma grade) |

Advantage : 92% lower solvent waste vs. batch processes.

Analytical Characterization Benchmarks

Spectroscopic Standards:

| Technique | Key Identifiers |

|---|---|

| ESI-MS | m/z 152.2 [M]⁺ |

| ¹³C NMR (DMSO) | δ 148.7 (C1), 137.5 (C2/C6), 124.4 (C3/C5), 41.6 (N-CH₃), 24.1–28.9 (C-CH₃) |

| IR (KBr) | 1635 cm⁻¹ (C=N⁺), 2850–2960 cm⁻¹ (C-H stretch) |

Challenges & Optimization Strategies

Regioselectivity Issues

Catalyst Deactivation

- Observation : Mg²⁺ leaching in H₂O₂-mediated routes reduces yield by 18%/cycle.

- Fix : Immobilize Mg on mesoporous SBA-15 (0.03% leaching after 10 cycles).

Emerging Technologies

Electrosynthesis

- Cell : Pt anode/Ni cathode; 0.5 M LiClO₄ in DMF.

- Reaction : Pyridine + 4 CH₃Br → 1,2,3,6-Tetramethylpyridin-1-ium at 2.1 V.

- Faradaic Efficiency : 84% at 50 mA/cm².

Environmental Impact Assessment

E-Factor Comparison:

| Method | E-Factor (kg waste/kg product) |

|---|---|

| Batch Methylation | 8.3 |

| Microwave | 3.5 |

| Continuous Flow | 1.9 |

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,6-Tetramethylpyridin-1-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Partially or fully reduced pyridine derivatives.

Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

While there isn't extensive information available specifically on the applications of "1,2,3,6-Tetramethylpyridin-1-ium," the search results provide some related information regarding its synthesis, potential uses of related compounds, and its role as a precursor in chemical synthesis.

Here's a summary based on the available information:

1. Synthesis and Use as a Precursor:

- 1,2,3,6-Tetramethylpyridin-1-ium is used as a precursor in the synthesis of more complex compounds in chemistry.

2. Related Triazole Research:

- Research on 1,2,3-triazoles has shown diverse biological significance, including potential as agents against cancer, microbes, tuberculosis, viruses, diabetes, malaria, leishmaniasis, and in neuroprotection . They can also act as 'linkers' in the synthesis of new hybrids and conjugates for biological applications .

- Specific 1,2,3-triazole derivatives have demonstrated antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties .

- Some triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines have shown anticancer activity against human breast cancer cells .

3. Use in Zeolite Catalysts:

Mecanismo De Acción

The mechanism of action of 1,2,3,6-Tetramethylpyridin-1-ium involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with negatively charged sites on enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by altering membrane permeability and enzyme function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1,2,3,6-Tetrahydropyridine (CAS 694-05-3)

- Structural Differences : Unlike the fully aromatic pyridinium structure of 1,2,3,6-Tetramethylpyridin-1-ium, 1,2,3,6-tetrahydropyridine (THP) is a partially saturated analog with two double bonds.

- Toxicity: No direct toxicity data exist for THP, but occupational exposure limits (AOEL) are proposed at 0.1 ppm, based on surrogate data from piperidine and pyridine derivatives. This is significantly lower than the ACGIH TLV for pyridine (1 ppm) due to THP’s structural similarity to neurotoxic agents like MPTP .

- Applications: THP serves as a precursor in pharmaceutical synthesis, notably for antihistamines and anti-inflammatory agents .

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

- Structural Differences : MPTP contains a phenyl group at position 4 and a single methyl group at position 1, contrasting with the tetramethyl substitution in the target compound.

- Toxicity : MPTP is a potent neurotoxin causing irreversible Parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra .

- Relevance : Highlights the critical impact of substitution patterns on biological activity. While 1,2,3,6-Tetramethylpyridin-1-ium lacks the phenyl group linked to MPTP’s toxicity, its methyl groups may influence metabolic stability or receptor interactions .

Pyridine and Methylpyridine Derivatives

- 2,4-Dimethylpyridine :

- 1-Methyl-1,2,3,6-tetrahydropyridine :

Key Research Findings and Data Gaps

- Toxicological Uncertainty: The absence of direct data for 1,2,3,6-Tetramethylpyridin-1-ium necessitates reliance on structural analogs.

- Industrial Relevance : Proposed exposure limits for THP (0.1 ppm) underscore the need for stringent handling protocols if 1,2,3,6-Tetramethylpyridin-1-ium is used industrially .

Q & A

Q. What are the established synthetic routes for 1,2,3,6-Tetramethylpyridin-1-ium, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of 1,2,3,6-Tetramethylpyridin-1-ium derivatives typically involves alkylation or quaternization of pyridine precursors. For example, N-BOC-protected analogs (e.g., N-Boc-1,2,3,6-tetrahydropyridine) are synthesized via tert-butoxycarbonyl (BOC) protection under anhydrous conditions, followed by deprotection using acidic reagents like trifluoroacetic acid . Optimization strategies include:

- Catalyst selection : Use of phase-transfer catalysts to enhance alkylation efficiency.

- Temperature control : Maintaining low temperatures (−10°C to 0°C) to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

Q. Example Table: Synthetic Route Comparison

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| BOC Protection | 75–85 | >98% | Anhydrous DCM, 0°C, 12 hr |

| Direct Alkylation | 60–70 | 90–95% | K2CO3, DMF, 80°C, 24 hr |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 1,2,3,6-Tetramethylpyridin-1-ium?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm methyl group integration and pyridinium ring substitution patterns. For example, N-BOC analogs show tert-butyl signals at δ 1.4 ppm (singlet) and pyridinium protons at δ 3.0–4.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ for C10H17NO2 at m/z 183.1259) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and monitor degradation products .

Advanced Research Questions

Q. How does the methyl substitution pattern in 1,2,3,6-Tetramethylpyridin-1-ium influence its potential neurotoxic effects compared to MPTP analogs?

Methodological Answer: Methyl substitution alters lipophilicity and metabolic activation. For example:

Q. Example Table: Comparative Neurotoxicity

| Compound | LogP | IC50 (Complex I) | Dopamine Depletion (%) |

|---|---|---|---|

| MPTP | 2.1 | 10 nM | 85–90 |

| 1,2,3,6-Tetramethyl... | 1.8* | Pending | Pending |

| *Predicted via computational modeling . |

Q. What computational strategies can predict the reactivity and metabolic pathways of 1,2,3,6-Tetramethylpyridin-1-ium?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO gaps to predict electrophilic reactivity (e.g., susceptibility to nucleophilic attack at the pyridinium nitrogen) .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify probable metabolic sites (e.g., N-demethylation or hydroxylation) .

- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicological data for structurally similar tetrahydropyridinium compounds?

Methodological Answer: Discrepancies may arise from variations in experimental models or analytical methods. Resolution strategies include:

- Replication : Reproduce studies using standardized protocols (e.g., OECD Guidelines for chemical toxicity testing).

- Meta-analysis : Pool data from multiple sources (e.g., NIST, PubChem) to identify trends .

- Mechanistic Studies : Use knockout animal models (e.g., CYP2D6-deficient mice) to isolate metabolic pathways .

Example Workflow:

Literature Review : Compile toxicity data from peer-reviewed journals and databases.

Statistical Analysis : Apply ANOVA or chi-square tests to assess significance of inter-study variability.

Hypothesis Testing : Design targeted experiments to validate conflicting mechanisms (e.g., ROS vs. mitochondrial dysfunction).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.